5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole
Description
This compound is a tri-substituted imidazole derivative characterized by:
- Position 2: A [(4-fluorophenyl)methyl]sulfanyl group, contributing to lipophilicity and metabolic stability.
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where halogenated aromatic systems are critical .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2S/c1-15-2-9-19(10-3-15)28-22(17-6-11-20(24)21(25)12-17)13-27-23(28)29-14-16-4-7-18(26)8-5-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGNFPWDIFRCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H16Cl2FNS
- Molecular Weight : 393.36 g/mol
Structural Features
- The compound features an imidazole ring, which is known for its role in biological systems.
- The presence of multiple halogen substituents (dichlorophenyl and fluorophenyl) may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of similar imidazole derivatives, compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . Although specific data for our compound is limited, similar structural analogs suggest potential efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Similar Imidazole Derivative | MCF-7 | 0.65 | |
| Similar Imidazole Derivative | A549 | 1.50 |
The mechanism by which imidazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays have shown that certain imidazole compounds can induce apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Key Enzymes : Some studies suggest that imidazole derivatives may inhibit enzymes involved in cancer progression, such as carbonic anhydrases .
Antimicrobial Activity
Imidazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A related study on imidazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Core
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Sulfanyl Group : The [(4-fluorophenyl)methyl]sulfanyl substituent provides a unique balance of steric bulk and electronic effects, distinct from acetamide or sulfinyl derivatives.
- Methylphenyl vs. Pyridyl : The 4-methylphenyl group at Position 1 prioritizes hydrophobic interactions, whereas pyridyl groups (e.g., SB203580) enable polar interactions.
Pharmacological Implications
- Target Selectivity : The dichlorophenyl and fluorophenyl groups may enhance binding to G protein-coupled receptors (GPCRs) or kinases, as seen in SR140333 (a 3,4-dichlorophenyl-containing GPCR ligand) .
- Metabolic Stability : The sulfanyl group’s resistance to oxidative metabolism contrasts with sulfinyl or acetamide derivatives, which may undergo faster clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
